molecular formula C13H13FN2O B10798345 1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-carboxamide

1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-carboxamide

Cat. No.: B10798345
M. Wt: 232.25 g/mol
InChI Key: PVWNZUQYNDFAEV-UHFFFAOYSA-N
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Description

OSM-S-22 is a compound that belongs to the aminothienopyrimidine series. This series of compounds has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery. OSM-S-22 is known for its unique chemical structure and properties, which make it a subject of interest in scientific research.

Preparation Methods

The synthesis of OSM-S-22 involves several steps. One of the common synthetic routes includes the construction of the thienopyrimidine scaffold, followed by the introduction of specific functional groups. The reaction conditions typically involve the use of chlorinated thienopyrimidone in a lithiation/halogenation process to introduce the desired functionality while maintaining workable yields. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at elevated temperatures .

Chemical Reactions Analysis

OSM-S-22 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of OSM-S-22 involves its interaction with specific molecular targets, such as Plasmodium falciparum asparagine tRNA synthetase. This interaction inhibits the enzyme’s activity, leading to the disruption of protein synthesis in the parasite. The compound’s ability to form covalent adducts with the enzyme is a key aspect of its mechanism of action . Additionally, OSM-S-22 has been shown to activate the amino acid starvation response in the parasite, further contributing to its antimalarial effects .

Comparison with Similar Compounds

OSM-S-22 is part of the aminothienopyrimidine series, which includes several other compounds with similar structures and properties. Some of the similar compounds include OSM-S-106 and TCMDC-135294. While these compounds share a common scaffold, they differ in their specific functional groups and overall chemical properties. OSM-S-22 is unique in its ability to form covalent adducts with Plasmodium falciparum asparagine tRNA synthetase, which sets it apart from other compounds in the series .

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Properties

Molecular Formula

C13H13FN2O

Molecular Weight

232.25 g/mol

IUPAC Name

1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxamide

InChI

InChI=1S/C13H13FN2O/c1-8-7-12(13(15)17)9(2)16(8)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H2,15,17)

InChI Key

PVWNZUQYNDFAEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)N

Origin of Product

United States

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